molecular formula C13H13Cl2N3OS2 B11200457 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B11200457
M. Wt: 362.3 g/mol
InChI Key: UMBYQZKVIASTSV-UHFFFAOYSA-N
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Description

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Thioether Group: The dichlorobenzyl thioether group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a dichlorobenzyl halide.

    Attachment of the Butyramide Group: The butyramide group can be attached to the thiadiazole ring through an amide bond formation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiadiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can be compared with other thiadiazole derivatives, such as:

    N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide: Another related compound with a different chlorobenzyl group, which may affect its reactivity and applications.

    N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide:

Properties

Molecular Formula

C13H13Cl2N3OS2

Molecular Weight

362.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C13H13Cl2N3OS2/c1-2-3-11(19)16-12-17-18-13(21-12)20-7-8-4-5-9(14)10(15)6-8/h4-6H,2-3,7H2,1H3,(H,16,17,19)

InChI Key

UMBYQZKVIASTSV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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